molecular formula C26H24FN3O B2367990 1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-19-4

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2367990
CAS No.: 847396-19-4
M. Wt: 413.496
InChI Key: PSCKUKHOENVTMQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction processes .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a benzimidazole moiety, which are known to contribute to various pharmacological properties. This article delves into its biological activity, exploring relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22FN3O\text{C}_{21}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential applications in treating neuropsychiatric disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For example, derivatives of benzimidazole have shown significant inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study reported that benzimidazole derivatives exhibited cytotoxicity against human cancer cell lines, including breast and colon cancers, through mechanisms involving the disruption of microtubule dynamics and induction of cell cycle arrest .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological effects of similar compounds. For instance, compounds with a benzimidazole core have been evaluated for their antidepressant and anxiolytic activities in animal models. These studies suggest that such compounds may enhance serotonergic and dopaminergic signaling, leading to improved mood and reduced anxiety symptoms .

Antimicrobial Activity

In addition to anticancer and neuropharmacological properties, some studies have indicated that benzimidazole derivatives possess antimicrobial activity. They have been shown to inhibit the growth of various bacterial strains, including resistant strains, suggesting their potential as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a benzimidazole derivative against breast cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Case Study 2: Neuropharmacological Assessment

In a behavioral study using mice, administration of a benzimidazole-based compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that the compound may enhance serotonergic transmission, supporting its potential use in treating anxiety disorders.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c27-21-12-4-6-14-23(21)30-18-20(17-25(30)31)26-28-22-13-5-7-15-24(22)29(26)16-8-11-19-9-2-1-3-10-19/h1-7,9-10,12-15,20H,8,11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCKUKHOENVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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